molecular formula C17H20O B12864089 (4'-Tert-butyl[1,1'-biphenyl]-3-yl)methanol CAS No. 893738-28-8

(4'-Tert-butyl[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B12864089
CAS No.: 893738-28-8
M. Wt: 240.34 g/mol
InChI Key: WSAXQPJWWSDQSO-UHFFFAOYSA-N
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Description

(4’-Tert-butyl[1,1’-biphenyl]-3-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl core with a tert-butyl group at the 4’ position and a methanol group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Tert-butyl[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The final step involves the hydroxylation of the biphenyl derivative to introduce the methanol group. This can be achieved through a Grignard reaction where the biphenyl derivative is reacted with a Grignard reagent followed by hydrolysis.

Industrial Production Methods

Industrial production of (4’-Tert-butyl[1,1’-biphenyl]-3-yl)methanol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4’-Tert-butyl[1,1’-biphenyl]-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of (4’-Tert-butyl[1,1’-biphenyl]-3-yl)aldehyde or (4’-Tert-butyl[1,1’-biphenyl]-3-yl)carboxylic acid.

    Reduction: Formation of (4’-Tert-butyl[1,1’-biphenyl]-3-yl)methane.

    Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

(4’-Tert-butyl[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4’-Tert-butyl[1,1’-biphenyl]-3-yl)methanol depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbiphenyl: Lacks the methanol group, making it less reactive in certain chemical reactions.

    4,4’-Di-tert-butylbiphenyl: Contains two tert-butyl groups, which may influence its steric and electronic properties.

    4-tert-Butylphenylboronic acid: Contains a boronic acid group instead of a methanol group, leading to different reactivity and applications.

Uniqueness

(4’-Tert-butyl[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of both a tert-butyl group and a methanol group on the biphenyl core. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

893738-28-8

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

[3-(4-tert-butylphenyl)phenyl]methanol

InChI

InChI=1S/C17H20O/c1-17(2,3)16-9-7-14(8-10-16)15-6-4-5-13(11-15)12-18/h4-11,18H,12H2,1-3H3

InChI Key

WSAXQPJWWSDQSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC(=C2)CO

Origin of Product

United States

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